Potent Displacement at Unique [3H]Tryptamine Binding Sites: A High-Affinity Ligand
p-Methoxyphenylpropylamine exhibits exceptionally high affinity for the [3H]tryptamine binding site in rat brain membranes. Its IC50 value of 3.6 nM is comparable to that of unlabelled tryptamine, the endogenous ligand, and represents a profound increase in potency compared to structurally similar phenylalkylamines [1][2].
| Evidence Dimension | Inhibition of [3H]tryptamine binding (IC50) |
|---|---|
| Target Compound Data | IC50 = 3.6 nM |
| Comparator Or Baseline | Unlabelled tryptamine (equipotent); other phenylalkylamines (significantly less potent) |
| Quantified Difference | Equipotent to endogenous tryptamine; the study notes affinity improved dramatically with a para-methoxy group and a three-carbon chain, with the 4-carbon analog (phenylbutylamine) also showing high potency, but the 3-carbon analog with the para-methoxy group was uniquely potent. |
| Conditions | Rat frontal/parietal cortical membranes in vitro |
Why This Matters
This high affinity makes p-methoxyphenylpropylamine a critical tool compound for probing the pharmacology of trace amine binding sites, which are distinct from classical monoamine receptors, enabling unique research applications not possible with lower-affinity analogs.
- [1] Martin, L. L., et al. (1986). Structural relationships in the inhibition of [3H]tryptamine binding to rat brain membranes in vitro by phenylalkylamines. European Journal of Pharmacology, 132(1), 53-55. DOI: 10.1016/0014-2999(86)90008-7 View Source
- [2] Altar, C. A., Wasley, A. M., & Martin, L. L. (1986). Autoradiographic localization and pharmacology of unique [3H]tryptamine binding sites in rat brain. Neuroscience, 17(1), 263-273. DOI: 10.1016/0306-4522(86)90241-1 View Source
